molecular formula C23H21N5O2S2 B12029173 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B12029173
M. Wt: 463.6 g/mol
InChI Key: NARBBQPFFSEYTQ-ZVHZXABRSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Triazole Core: : The synthesis begins with the preparation of the 1,2,4-triazole core. This can be achieved by reacting 4-methoxyphenylhydrazine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the triazole ring.

  • Thioether Formation: : The next step involves the introduction of the sulfanyl group. This can be accomplished by reacting the triazole intermediate with thiophenol in the presence of a suitable catalyst, such as copper(I) iodide, under mild conditions.

  • Hydrazide Formation: : The final step is the formation of the acetohydrazide moiety. This can be achieved by reacting the sulfanyl-triazole intermediate with hydrazine hydrate in the presence of acetic acid as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, copper(I) iodide, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with different nucleophiles replacing the sulfanyl group.

Scientific Research Applications

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Medicine: : The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

  • Industry: : It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-{[4,5-BIS(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21N5O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H21N5O2S2/c1-16-5-9-18(10-6-16)28-22(17-7-11-19(30-2)12-8-17)26-27-23(28)32-15-21(29)25-24-14-20-4-3-13-31-20/h3-14H,15H2,1-2H3,(H,25,29)/b24-14+

InChI Key

NARBBQPFFSEYTQ-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CS3)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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